molecular formula C14H19BN2O2 B15094119 2-Methyl-2H-indazol-3-ylboronic acid pinacol ester

2-Methyl-2H-indazol-3-ylboronic acid pinacol ester

Cat. No.: B15094119
M. Wt: 258.13 g/mol
InChI Key: AWOCXKCAHMSMOS-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-3-ylboronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-indazol-3-ylboronic acid pinacol ester typically involves the reaction of 2-Methyl-2H-indazole with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing boronic esters .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-indazol-3-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives of the original ester .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-indazol-3-ylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of stable boronate complexes. These interactions are crucial in its applications in drug design and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2H-indazol-3-ylboronic acid pinacol ester stands out due to its unique indazole structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific molecular interactions .

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)12-10-8-6-7-9-11(10)16-17(12)5/h6-9H,1-5H3

InChI Key

AWOCXKCAHMSMOS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=NN2C

Origin of Product

United States

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